1H-benzotriazol-1-ylmethyl 2-[(E)-2-phenylethenyl]quinoline-4-carboxylate
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Overview
Description
1H-1,2,3-Benzotriazol-1-ylmethyl 2-styryl-4-quinolinecarboxylate is a complex organic compound that features a benzotriazole moiety linked to a quinolinecarboxylate structure
Preparation Methods
The synthesis of 1H-1,2,3-Benzotriazol-1-ylmethyl 2-styryl-4-quinolinecarboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzotriazole derivative, followed by its coupling with a quinolinecarboxylate precursor. Common reaction conditions include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes. Industrial production methods may involve optimization of these reactions to increase yield and purity, often through the use of continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
1H-1,2,3-Benzotriazol-1-ylmethyl 2-styryl-4-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzotriazole moiety, often using reagents like alkyl halides or acyl chlorides.
Hydrolysis: Acidic or basic hydrolysis can break down the ester linkage, yielding the corresponding carboxylic acid and alcohol
Scientific Research Applications
1H-1,2,3-Benzotriazol-1-ylmethyl 2-styryl-4-quinolinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents, making it a subject of interest in medicinal chemistry.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties
Mechanism of Action
The mechanism of action of 1H-1,2,3-Benzotriazol-1-ylmethyl 2-styryl-4-quinolinecarboxylate involves its interaction with specific molecular targets. In biological systems, it can bind to DNA or proteins, disrupting their normal function. The benzotriazole moiety can intercalate into DNA, while the quinolinecarboxylate part can inhibit enzymes involved in cell proliferation. These interactions lead to the compound’s antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar compounds to 1H-1,2,3-Benzotriazol-1-ylmethyl 2-styryl-4-quinolinecarboxylate include:
1H-1,2,3-Benzotriazol-1-ylmethyl benzoate: This compound has a similar benzotriazole structure but lacks the quinolinecarboxylate moiety, making it less versatile in applications.
2-(1H-1,2,3-Benzotriazol-1-ylmethyl)quinoline: This compound is structurally similar but does not have the styryl group, affecting its electronic properties and reactivity.
4-(1H-1,2,3-Benzotriazol-1-ylmethyl)quinoline: Another related compound that differs in the position of the benzotriazole attachment, influencing its chemical behavior
Properties
Molecular Formula |
C25H18N4O2 |
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Molecular Weight |
406.4 g/mol |
IUPAC Name |
benzotriazol-1-ylmethyl 2-[(E)-2-phenylethenyl]quinoline-4-carboxylate |
InChI |
InChI=1S/C25H18N4O2/c30-25(31-17-29-24-13-7-6-12-23(24)27-28-29)21-16-19(15-14-18-8-2-1-3-9-18)26-22-11-5-4-10-20(21)22/h1-16H,17H2/b15-14+ |
InChI Key |
SFKNAGWLMAIBRV-CCEZHUSRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=C2)C(=O)OCN4C5=CC=CC=C5N=N4 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=C2)C(=O)OCN4C5=CC=CC=C5N=N4 |
Origin of Product |
United States |
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